![molecular formula C25H13Br4ClO7 B1205399 5-Chloromethyleosin CAS No. 136832-64-9](/img/structure/B1205399.png)
5-Chloromethyleosin
Overview
Description
5-Chloromethyleosin is a fluorescent dye that is used in various scientific research applications. It is a derivative of eosin, which is a red fluorescent dye. The addition of a chlorine atom to the molecule of eosin results in the formation of 5-Chloromethyleosin. This dye is widely used in the field of biochemistry and molecular biology due to its unique properties.
Mechanism of Action
The mechanism of action of 5-Chloromethyleosin involves the binding of calcium ions to the dye molecule. The binding of calcium ions results in the enhancement of the fluorescence of the dye. This enhancement is due to the conformational changes that occur in the dye molecule upon binding of calcium ions.
Biochemical and Physiological Effects:
5-Chloromethyleosin has no known biochemical or physiological effects. It is a non-toxic dye that is widely used in various scientific research applications. However, it is important to note that the concentration of the dye used in experiments should be carefully monitored to avoid any potential toxic effects.
Advantages and Limitations for Lab Experiments
The advantages of using 5-Chloromethyleosin in lab experiments include its high sensitivity and selectivity for calcium ions, its non-toxic nature, and its compatibility with live cell imaging techniques. However, the limitations of using 5-Chloromethyleosin include its relatively low photostability and its susceptibility to photobleaching.
Future Directions
There are several future directions for the use of 5-Chloromethyleosin in scientific research. One possible direction is the development of new fluorescent probes based on the structure of 5-Chloromethyleosin for the detection of other important signaling molecules. Another possible direction is the optimization of the synthesis method to improve the yield and purity of the dye. Additionally, the development of new imaging techniques that can enhance the photostability of the dye is also an important future direction.
Scientific Research Applications
5-Chloromethyleosin is used in various scientific research applications. It is commonly used as a fluorescent probe for the detection of calcium ions in live cells. Calcium ions are important signaling molecules that play a crucial role in various cellular processes. The binding of calcium ions to 5-Chloromethyleosin results in the enhancement of its fluorescence, which can be detected using fluorescence microscopy.
properties
IUPAC Name |
[6'-acetyloxy-2',4',5',7'-tetrabromo-5-(chloromethyl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H13Br4ClO7/c1-9(31)34-22-16(26)6-14-20(18(22)28)36-21-15(7-17(27)23(19(21)29)35-10(2)32)25(14)13-4-3-11(8-30)5-12(13)24(33)37-25/h3-7H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUXYHGBXYHBPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1Br)OC3=C(C(=C(C=C3C24C5=C(C=C(C=C5)CCl)C(=O)O4)Br)OC(=O)C)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H13Br4ClO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50159971 | |
Record name | 5-Chloromethyleosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50159971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
780.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloromethyleosin | |
CAS RN |
136832-64-9 | |
Record name | 5-Chloromethyleosin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136832649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloromethyleosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50159971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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